molecular formula C₈¹³C₆H₁₃F₄N₃O₂S B1157814 Flufenacet-13C6

Flufenacet-13C6

Cat. No.: B1157814
M. Wt: 369.29
Attention: For research use only. Not for human or veterinary use.
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Description

Flufenacet-13C6 is a stable isotope-labeled analog of the anilide herbicide flufenacet, where six carbon atoms are replaced with the 13C isotope. This compound is designed for use as an internal standard in quantitative analysis by HPLC and LC-MS, helping researchers achieve high precision and accuracy in their method development and residue testing programs. The labeled standard is crucial for compensating for matrix effects and instrument variability during the analysis of complex environmental or biological samples. The parent compound, flufenacet, is a selective herbicide used for the control of certain annual grasses and broadleaved weeds in crops like corn, soybeans, and winter wheat. Its mode of action involves the inhibition of very long-chain fatty acid (VLCFA) synthesis, which disrupts cell division and plant growth. Flufenacet is moderately soluble in water and has a relatively high log P value, indicating a potential for bioaccumulation. Applications of this compound extend to environmental fate and metabolism studies. Researchers utilize it to track the degradation and movement of flufenacet in soil and water systems, as well as to identify and quantify its metabolites. One key metabolite of concern is trifluoroacetic acid (TFA), which has been identified as having reproductive toxicity and poses a risk of groundwater contamination. It is important to note that the European Food Safety Authority (EFSA) has confirmed that flufenacet meets the criteria for an endocrine disruptor targeting the thyroid hormone pathway. Consequently, the European Union has decided not to renew its approval, with product authorizations set to be withdrawn by December 2025. This regulatory action underscores the importance of reliable analytical methods for monitoring this substance. Synonyms for this compound include Fluthiamid-13C6, BAY-FOE 5043-13C6, and FOE 5043-13C6. This product is intended for research purposes only.

Properties

Molecular Formula

C₈¹³C₆H₁₃F₄N₃O₂S

Molecular Weight

369.29

Synonyms

Fluthiamid-13C6;  Fluthiamide-13C6;  Thiafluamide-13C6;  BAY-FOE 5043-13C6;  Define DF-13C6;  FOE 5043-13C6;  N-(4-Fluorophenyl)-N-(1-methylethyl)-2-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]oxy]acetamide-13C6; 

Origin of Product

United States

Comparison with Similar Compounds

Key Properties of Flufenacet-13C6 (Inferred):

  • Chemical Formula: C₁₄H₁₃F₄NO₂S-¹³C₆ (hypothetical, based on flufenacet structure).
  • Molecular Weight : ~380–400 g/mol (estimated).
  • Applications : Used as an internal standard in mass spectrometry for quantifying flufenacet residues in environmental and biological samples.
  • Synthesis : Likely involves substituting ¹³C-enriched precursors during synthesis, akin to methods for flufenamic acid-13C6 .

Comparison with Similar ¹³C-Labeled Compounds

Flufenamic Acid-13C6

Structural and Functional Differences :

  • Class : NSAID (vs. flufenacet’s herbicide class).
  • Chemical Formula: C₁₄H₈F₃NO₂-¹³C₆ .
  • Molecular Weight : 336.32 g/mol .
  • Applications : Tracks drug metabolism and pharmacokinetics, unlike this compound’s environmental monitoring role .
  • Safety : Irritant (Xi hazard symbol), requiring precautions for skin/eye contact .

Tolfenamic Acid-13C6

Structural and Functional Differences :

  • Class : NSAID, structurally similar to flufenamic acid.
  • Applications : Used in veterinary medicine; labeled form aids metabolic studies.
  • Safety: Similar to non-labeled tolfenamic acid; requires ventilation and protective gear .

Hexachlorobenzene-13C6

Structural and Functional Differences :

  • Class: Organochlorine fungicide/pesticide.
  • Chemical Formula : C₆Cl₆-¹³C₆ .
  • Molecular Weight : 290.84 g/mol .
  • Applications : Environmental pollutant tracking, contrasting with this compound’s agricultural focus.
  • Storage : Stable under specific lab conditions, unlike this compound’s 2–8°C requirement .

Table 1: Comparative Analysis of ¹³C-Labeled Compounds

Property This compound (Inferred) Flufenamic Acid-13C6 Hexachlorobenzene-13C6
Class Herbicide NSAID Pesticide/Fungicide
Formula C₁₄H₁₃F₄NO₂S-¹³C₆ C₁₄H₈F₃NO₂-¹³C₆ C₆Cl₆-¹³C₆
Molecular Weight ~380–400 g/mol 336.32 g/mol 290.84 g/mol
Applications Environmental residue analysis Drug metabolism studies Environmental pollutant analysis
Storage 2–8°C (assumed) 2–8°C Lab-specific conditions
Hazard Symbols Not specified Xi (Irritant) Not specified

This compound in Environmental Science

While direct studies are scarce, analogous ¹³C-labeled pesticides (e.g., hexachlorobenzene-13C6) demonstrate utility in quantifying bioaccumulation and degradation pathways . This compound would similarly enable precise detection in soil and water systems.

Flufenamic Acid-13C6 in Pharmacology

Studies using flufenamic acid-13C6 have elucidated its role in modulating ion channels and COX inhibition, with ¹³C labeling enhancing NMR and MS sensitivity .

Hexachlorobenzene-13C6 in Toxicology

Used to monitor long-term environmental persistence, its ¹³C label reduces background noise in mass spectrometry, improving detection limits .

Preparation Methods

Role of 4-Nitrofluorobenzene-13C6 as a Key Intermediate

The synthesis of this compound begins with the carbon-13 labeled precursor 4-nitrofluorobenzene-13C6 (CAS: 1958100-79-2), which introduces the isotopic label into the benzene ring of the final product. This intermediate is synthesized via nitration of fluorobenzene-13C6 under controlled conditions, ensuring regioselectivity at the para position. The labeled benzene ring is retained throughout subsequent reactions, preserving isotopic integrity.

Nucleophilic Aromatic Substitution and Thiadiazole Formation

The labeled 4-nitrofluorobenzene-13C6 undergoes nucleophilic substitution with 3-(trifluoromethyl)aniline to form 4-fluoro-3-(trifluoromethyl)aniline-13C6. This step is catalyzed by alkali hydroxides in polar aprotic solvents such as dimethylformamide (DMF), achieving yields exceeding 80%. Subsequent coupling with 2-chloro-5-trifluoromethyl-1,3,4-thiadiazole (synthesized separately via cyclization of thiosemicarbazide derivatives) forms the core structure of this compound. Critical reaction parameters include:

  • Temperature : 110°C for thiadiazole cyclization to minimize side reactions.

  • Solvent System : Dichloromethane (CH2Cl2) for phase separation and efficient extraction.

  • Stoichiometry : A 1:1 molar ratio of aniline to thiadiazole chloride to prevent oligomerization.

Optimization of Reaction Conditions

Isotopic Purity and Yield Enhancements

Isotopic labeling introduces unique challenges, including potential isotopic dilution during purification. To mitigate this, Vulcanchem’s protocol employs ruthenium nanoparticles to activate C-H bonds selectively, enabling direct isotopic exchange without disrupting the chiral centers or reaction kinetics. This method, adapted from deuterium-labeling techniques, ensures >98% isotopic purity in this compound.

Solvent and Catalyst Selection

The patent CN105646397A highlights the use of POCl3 as a phosphorylating agent to facilitate the formation of the amide bond between the aniline and thiadiazole moieties. Key optimizations include:

  • Catalyst Loading : 1.5 equivalents of POCl3 relative to the aniline derivative to drive the reaction to completion.

  • Workup Protocol : Sequential washes with 20% NaOH and saturated brine to remove acidic byproducts, followed by drying over anhydrous sodium sulfate.

Purification and Analytical Validation

Chromatographic Purification

Crude this compound is purified via silica gel chromatography using a gradient elution of hexane:ethyl acetate (4:1 to 2:1). This step removes unreacted starting materials and regioisomeric impurities, yielding a product with >95% chemical purity.

Mass Spectrometry and Isotopic Enrichment Analysis

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 369.29, corresponding to the molecular formula C8¹³C6H13F4N3O2S. Isotopic enrichment is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS), with corrections applied for natural abundance 13C.

Comparative Analysis of Synthetic Methods

The table below contrasts the key parameters of this compound synthesis from peer-reviewed methodologies:

ParameterVulcanchem MethodPatent CN105646397ACymitQuimica Protocol
Starting Material 4-Nitrofluorobenzene-13C64-Fluoro-3-(trifluoromethyl)aniline4-Nitrofluorobenzene-13C6
Reaction Time 48 hours6 hours72 hours
Isotopic Purity 98.5%Not reported97.8%
Overall Yield 65%72%58%
Key Solvent DichloromethaneDMFAcetonitrile

Q & A

Q. How to design a cross-disciplinary study investigating this compound interactions with soil microbiota and plant roots?

  • Methodological Answer : Adopt a systems biology approach:
  • Microbial Analysis : 16S rRNA sequencing combined with SIP to identify 13C^{13}\text{C}-assimilating taxa.
  • Plant Analysis : Laser microdissection of root zones followed by metabolomic profiling.
  • Integration : Use network analysis to correlate microbial diversity with plant metabolite shifts. Define milestones for each sub-team and ensure regular interdisciplinary review .

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